molecular formula C24H19O2P B179986 Methyl 2-diphenylphosphino-1-naphthoate CAS No. 178176-78-8

Methyl 2-diphenylphosphino-1-naphthoate

Cat. No. B179986
M. Wt: 370.4 g/mol
InChI Key: QNDSZNKYBYBYAE-UHFFFAOYSA-N
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Description

“Methyl 2-diphenylphosphino-1-naphthoate” is a heterocyclic organic compound . It has a molecular formula of C24H19O2P .


Molecular Structure Analysis

The molecular structure of “Methyl 2-diphenylphosphino-1-naphthoate” is represented by the molecular formula C24H19O2P . The canonical SMILES representation is COC(=O)C1=C(C=CC2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 .

Scientific Research Applications

  • Catalysis in Asymmetric Hydroformylation : Diphosphine ligands like those related to Methyl 2-diphenylphosphino-1-naphthoate are studied for their role in asymmetric hydroformylation. They are used to improve selectivity for n-aldehyde formation in rhodium-catalyzed hydroformylation, with a correlation observed between the size of the natural bite angle of chelating diphosphines and the regioselectivity for formation of straight-chain aldehydes (Casey et al., 1992).

  • Organotin Compounds for Organic Light Emitting Diodes : Research has been conducted on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for applications in organic light-emitting diodes (OLEDs). These studies involve the complexation of similar phosphine compounds with diphenyltin oxide in acetonitrile (García-López et al., 2014).

  • Boronation and Formation of Cyclic Boronium Salts : Studies have shown the treatment of bis(diphenylphosphino)naphthalene with borane-dimethyl sulfide complex in solution affords monoborane adducts and, under certain conditions, unexpected formation of a cyclic dihydroboronium chloride (Owsianik et al., 2009).

  • Synthesis of Novel Nickel(II) Complexes for Ethylene Oligomerization : Novel chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) complexes have been synthesized and characterized, displaying good catalytic activities for ethylene oligomerization in the presence of MAO cocatalyst (Sun et al., 2002).

  • Enantioselective Hydroboration of Olefins : Cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene catalyze the hydroboration of indene, tetrahydronaphthalene, and a range of styrenes with high yields, regioselectivities, and enantiomer excesses of up to 97% (McCarthy et al., 2000).

  • Electroluminescence from Chelate Phosphine Oxide EuIII Complex : A study was conducted on the electroluminescence properties of a chelate phosphine oxide EuIII complex, demonstrating the compound's high thermal performance and potential application in electroluminescent devices (Xu et al., 2008).

Safety And Hazards

The safety data sheet for “Methyl 2-diphenylphosphino-1-naphthoate” recommends wearing personal protective equipment and ensuring adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided .

properties

IUPAC Name

methyl 2-diphenylphosphanylnaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19O2P/c1-26-24(25)23-21-15-9-8-10-18(21)16-17-22(23)27(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDSZNKYBYBYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-diphenylphosphino-1-naphthoate

Synthesis routes and methods I

Procedure details

To a solution of 66.6 g (0.195 mol) of 1-carbomethoxy-2-(trifluoromethylsulfonyloxy)naphthalene in 450 ml DMF were added, under a nitrogen atmosphere, 3.65 g NiCl2 (dppe) (6.9 mmol) and 35 ml ClPPh2 (0.195 mol). The reaction mixture was cooled in an ice-water bath and 15 g zinc (20% excess) was added portionwise at 8°-15° C. The mixture was then heated to 108° C. for 2 hours, cooled to 50° C., filtered through silica and washed with three 20 ml portions of methanol. The filtrate was concentrated under vacuum to half of its original volume and allowed to crystallize at 0°-4° C. The product was collected and washed with methanol. Further concentration of the filtrate caused additional material to crystallize. The total yield of the title compound was 66.3 g (92%).
Quantity
66.6 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.65 g
Type
catalyst
Reaction Step Three
Name
Quantity
15 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Diphenylphosphine (0.55 mL, 3.16 mmol, 1 eq) was added to a stirred solution of methyl 2-trifluoromethanesulfonyloxy-1-naphthoate (1.047 g, 3.13 mmol, 1 eq), triethylamine (0. 5 mL, 3.59 mmol, 1.1 eq), 1,4-bis(diphenylphosphino)butane (dppb) (0.03 g, 0.07 mmol, 0.02 eq) and palladium acetate (0.005 g, 0.02 mmol, 0.006 eq) in degassed MeCN (10 mL) instantly giving a red coloration. The solution was heated at reflux under nitrogen for 17 hours. The blood-red solution was allowed to cool and an aliquot taken for NMR analysis.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
1.047 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Diphenylphosphine (0.72 mL, 4.14 mmol, 1 eq) was added to a stirred solution of methyl 2-trifluoromethanesulfonyloxy-1-naphthoate (1.373 g, 4.11 mmol, 1 eq), triethylamine (0.64 mL, 4.59 mmol, 1.1 eq) and palladium acetate (0.005 g, 0.02 mmol, 0.005 eq) in degassed DMSO (10 mL) instantly giving a red coloration. The solution was heated at reflux under nitrogen for 17 hours. The blood-red solution was allowed to cool and an aliquot taken for NMR analysis.
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
1.373 g
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A stirred solution of methyl 2-trifluoromethanesulfonyloxy-1-naphthoate (52.7 g, 158 mmol, 1 eq), triethylamine (26.5 ml, 190 mmol, 1.2 eq) and palladium acetate (0.15 g, 0.7 mmol, 0.004 eq) in acetonitrile (600 ml) was sparged with nitrogen for 30 minutes. Diphenylphosphine (29.4 g, 158 mmol, 1 eq) was added instantly giving a red coloration. The solution was heated at reflux under nitrogen for 17 hours. The blood-red solution was allowed to cool and concentrated under reduced pressure to approximately half its original volume. Methanol (50 ml) was added and the mixture concentrated a little more under reduced pressure. The product crystallised from this mixture and was collected by filtration and washed with ice-cold methanol (200 ml) and dried under vacuum at ambient temperature; 31p NMR (162 mHz; CDCl3): δ−7.8. Yield 54.1 g, 92%
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-diphenylphosphino-1-naphthoate
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Reactant of Route 6
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Methyl 2-diphenylphosphino-1-naphthoate

Citations

For This Compound
1
Citations
BM Trost, RC Bunt, RC Lemoine… - Journal of the American …, 2000 - ACS Publications
… Preparation of Methyl 2-diphenylphosphino-1-naphthoate. To 3.34 g (10 mmol) of 1-… A solution of 2.85 g (7.7 mmol) of methyl 2-diphenylphosphino-1-naphthoate and 14.8 g (47.0 mmol) …
Number of citations: 330 pubs.acs.org

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